Phenyl 1-thio-beta-D-glucopyranosiduronic acid
Description
Phenyl 1-thio-β-D-glucopyranosiduronic acid is a thioglycoside derivative of glucuronic acid, where the anomeric oxygen atom in the glycosidic bond is replaced by sulfur, and a phenyl group is attached via this thio-linkage. Glucuronic acid, a carboxylic acid derivative of glucose (oxidized at the C6 position), confers unique physicochemical properties to the compound, such as increased polarity and acidity. This compound is structurally denoted as phenyl 1-thio-β-D-glucopyranosiduronic acid (CAS: 17685-05-1, empirical formula: C₁₂H₁₄O₇S, molecular weight: ~286.24 g/mol inferred from structural analogs) .
It is primarily utilized in biochemical studies as a substrate or inhibitor for β-glucuronidase enzymes, which hydrolyze glucuronide conjugates in detoxification pathways . Its immobilized form has been employed to study enzyme kinetics, demonstrating stability and retained activity over extended periods .
Properties
CAS No. |
26399-82-6 |
|---|---|
Molecular Formula |
C12H14O6S |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenylsulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O6S/c13-7-8(14)10(11(16)17)18-12(9(7)15)19-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12-/m0/s1 |
InChI Key |
XXJOOMMTHULGSD-LIJGXYGRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1-thio-beta-D-glucopyranosiduronic acid can be synthesized through several methods. One common approach involves the reaction of glucuronic acid derivatives with thiophenol under specific conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is carried out in an organic solvent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-thio-beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Phenyl 1-thio-beta-D-glucopyranosiduronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme-substrate interactions, particularly with enzymes that act on glucuronic acid derivatives.
Medicine: Research on this compound includes its potential use in drug development and as a probe for studying metabolic pathways.
Mechanism of Action
The mechanism of action of phenyl 1-thio-beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes that recognize glucuronic acid derivatives. The phenylthio group can influence the binding affinity and specificity of the compound towards these targets, affecting the overall biochemical pathways .
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of phenyl 1-thio-β-D-glucopyranosiduronic acid lies in its thio-glycosidic bond and glucuronic acid moiety. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Molecular Properties of Selected Thioglycosides and Glucuronides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Phenyl 1-thio-β-D-glucopyranosiduronic acid | C₁₂H₁₄O₇S | ~286.24 | Thio-glycosidic bond, glucuronic acid |
| Phenyl-β-D-glucuronide (O-linked) | C₁₂H₁₄O₇ | 270.24 | Oxygen-glycosidic bond, glucuronic acid |
| Phenyl 1-thio-β-D-glucopyranoside (1b) | C₁₂H₁₆O₅S | 272.32 | Thio-glycosidic bond, glucose (non-acidic) |
| Phenyl 1-thio-β-D-galactopyranoside (1a) | C₁₂H₁₆O₅S | 272.32 | Thio-glycosidic bond, galactose |
| Phenyl a-D-thiogalactopyranoside (PTG) | C₁₂H₁₆O₅S | 272.32 | Thio-glycosidic bond, galactose (α-anomer) |
Key Observations :
- Thio vs. Oxygen Linkage: The thio-glycosidic bond in phenyl 1-thio-β-D-glucopyranosiduronic acid enhances resistance to enzymatic hydrolysis compared to its O-linked counterpart (phenyl-β-D-glucuronide) .
- Sugar Moiety: Glucuronic acid introduces a carboxylic acid group, increasing solubility in aqueous media and altering charge-dependent interactions. In contrast, glucose- or galactose-based analogs (e.g., phenyl 1-thio-β-D-glucopyranoside) lack this acidic group, affecting their binding to enzymes like β-glucuronidase .
- Anomeric Configuration: The β-anomer is critical for substrate recognition by β-glucuronidase, while α-anomers (e.g., PTG) are substrates for enzymes like β-galactosidase .
Functional and Enzymatic Comparisons
Key Findings :
- Enzyme Specificity: β-Glucuronidase shows similar affinity (Km ≈ 0.94 mM) for both phenyl 1-thio-β-D-glucopyranosiduronic acid and p-nitrophenyl β-D-glucopyranosiduronic acid, indicating conserved substrate recognition despite structural modifications .
- Thio-Glycoside Stability: The thio bond in phenyl 1-thio-β-D-glucopyranosiduronic acid reduces hydrolysis rates, making it suitable for long-term enzyme immobilization studies .
- Biological Roles: Glucuronides (e.g., phenyl-β-D-glucuronide) are endogenous metabolites involved in detoxification, whereas thioglycosides (e.g., PTG) are synthetic tools for probing enzyme mechanisms .
Biological Activity
Phenyl 1-thio-beta-D-glucopyranosiduronic acid is a notable compound within the category of thio-oligosaccharides, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields of research.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical methods that involve the modification of glucuronic acid derivatives. The compound's structure includes a phenyl group attached to a thio-glucuronic acid moiety, which is significant for its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be elucidated .
Enzymatic Interactions
This compound interacts with specific enzymes in the human gut microbiome, particularly glycoside hydrolases. For instance, it has been shown to act as a substrate for beta-glucuronidases, which play a crucial role in the metabolism of glycosides and other sugar conjugates in the gut . Understanding these interactions is vital for assessing its role in human health and disease.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties .
| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| Escherichia coli | 50 | 75 |
| Staphylococcus aureus | 50 | 80 |
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and beta-glucuronidases from human gut microbiota. The compound was shown to enhance the enzymatic activity of these glycoside hydrolases, potentially influencing the metabolism of other dietary compounds .
Potential Applications
The biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Its antimicrobial properties may lead to the development of new antibiotics or adjunct therapies for existing treatments.
- Nutraceuticals : Given its interaction with gut microbiota enzymes, it could be explored as a functional food ingredient that promotes gut health.
- Biotechnology : Its role in enzymatic reactions may have applications in biocatalysis and bioprocessing industries.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Phenyl 1-thio-beta-D-glucopyranosiduronic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves glycosidation reactions using silylated nucleophiles and tin(IV) chloride (SnCl₄) as a catalyst. Reaction conditions such as donor structure (e.g., 2-acyl vs. 2-deoxy groups) and temperature critically determine stereochemical outcomes (1,2-trans vs. 1,2-cis glycosides). For example, 2-deoxy-2-iodo donors favor β-glycoside formation, while 2-acyl donors yield α-glycosides. Optimization requires monitoring via NMR to track anomerisation .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) verifies stereochemistry and glycosidic linkage. Quantitative analysis of impurities (e.g., unreacted precursors) should follow pharmacopeial standards (e.g., USP/EP) where feasible .
Q. How can researchers optimize glycosylation efficiency when synthesizing thioglycosidic derivatives like this compound?
- Methodology : Use silyl-protected aglycons to enhance nucleophilicity. SnCl₄ catalysis in anhydrous conditions minimizes side reactions. Kinetic studies comparing donor reactivity (e.g., 6,1-anhydroglucopyranuronic acid lactones) can identify optimal stoichiometry. Post-reaction purification via column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) isolates the target compound .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in anomerisation rates observed during the synthesis of β-D-glucopyranosiduronic acid derivatives under SnCl₄ catalysis?
- Methodology : Anomerisation rates depend on aglycon structure and solvent polarity. For example, bulky aglycons slow down β→α conversion. Use time-resolved NMR to monitor reaction progress and identify equilibrium points. Comparative studies with ester-protected analogs (e.g., methyl vs. phenyl esters) can isolate steric/electronic effects .
Q. How should researchers design experiments to investigate the enzymatic interactions of this compound with glucuronidases or sulfotransferases?
- Methodology : Perform kinetic assays using recombinant enzymes (e.g., human β-glucuronidase) under physiological pH and temperature. Use LC-MS/MS to quantify hydrolysis products (e.g., free glucuronic acid). Competitive inhibition studies with oxygen-linked analogs (e.g., phenyl β-D-glucuronide) clarify thioglycoside resistance to enzymatic cleavage .
Q. What methodological considerations are critical when comparing the hydrolytic stability of this compound with its oxygen-linked analogs?
- Methodology : Conduct accelerated stability studies (e.g., pH 1–9 buffers at 37°C) with periodic sampling. Analyze degradation products via HPLC-UV/MS. Compare activation energies (Arrhenius plots) to quantify thioglycoside resistance. Control for metal ion effects (e.g., Sn²⁺, Fe³⁺) that may catalyze hydrolysis .
Tables for Key Data
| Property | This compound | Oxygen-Linked Analog |
|---|---|---|
| Hydrolytic Half-life (pH 7.4) | >48 hours | 6–12 hours |
| Enzymatic Cleavage (β-glucuronidase) | Resistant | Susceptible |
| Anomerisation Rate (SnCl₄, 25°C) | 0.12 min⁻¹ | 0.05 min⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
